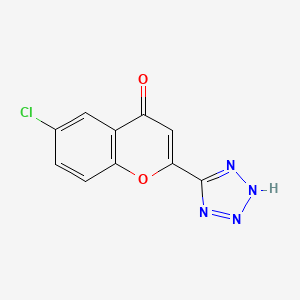
6-Chloro-2-(1H-tetrazol-5-yl)-4H-1-benzopyran-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-2-(1H-tetrazol-5-yl)-4H-1-benzopyran-4-one is a chemical compound that belongs to the class of benzopyran derivatives. This compound is characterized by the presence of a chloro group at the 6th position, a tetrazole ring at the 2nd position, and a benzopyran core structure. Benzopyran derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Métodos De Preparación
The synthesis of 6-Chloro-2-(1H-tetrazol-5-yl)-4H-1-benzopyran-4-one involves several steps. One common method includes the condensation of 4-chloro-o-phenylenediamine with substituted aryl aldehydes, followed by cyclization and reduction reactions. The reaction conditions typically involve the use of stannous chloride dihydrate as a reducing agent . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.
Análisis De Reacciones Químicas
6-Chloro-2-(1H-tetrazol-5-yl)-4H-1-benzopyran-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents such as stannous chloride dihydrate.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.
Biology: This compound has shown potential biological activities, including antimicrobial and anticancer properties.
Industry: The compound can be used in the development of new pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 6-Chloro-2-(1H-tetrazol-5-yl)-4H-1-benzopyran-4-one involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and biological activity being studied .
Comparación Con Compuestos Similares
6-Chloro-2-(1H-tetrazol-5-yl)-4H-1-benzopyran-4-one can be compared with other similar compounds, such as:
6-Chloro-3,4-dihydro-1H-quinolin-2-one: Another benzopyran derivative with potential biological activities.
4-Methylquinolin-6-amine: A compound with a similar core structure but different substituents.
These compounds share some structural similarities but differ in their specific substituents and biological activities, highlighting the uniqueness of this compound.
Propiedades
Número CAS |
33544-18-2 |
|---|---|
Fórmula molecular |
C10H5ClN4O2 |
Peso molecular |
248.62 g/mol |
Nombre IUPAC |
6-chloro-2-(2H-tetrazol-5-yl)chromen-4-one |
InChI |
InChI=1S/C10H5ClN4O2/c11-5-1-2-8-6(3-5)7(16)4-9(17-8)10-12-14-15-13-10/h1-4H,(H,12,13,14,15) |
Clave InChI |
OXVXNMWLJXQXFC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1Cl)C(=O)C=C(O2)C3=NNN=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


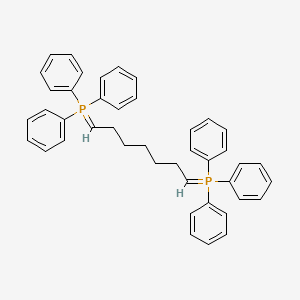
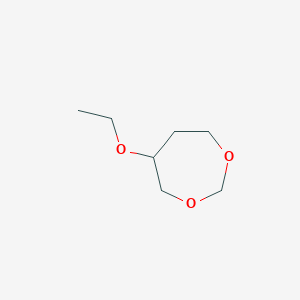
![5-[(7H-Purin-6-yl)amino]pentanoic acid](/img/structure/B14679087.png)
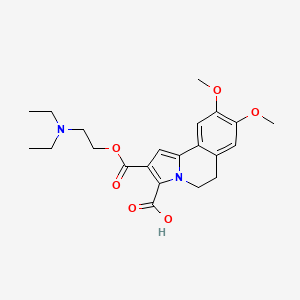
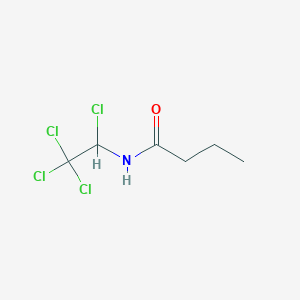

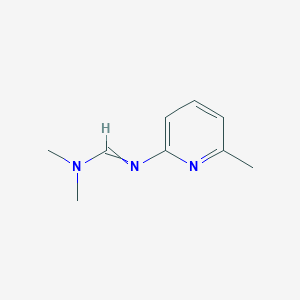
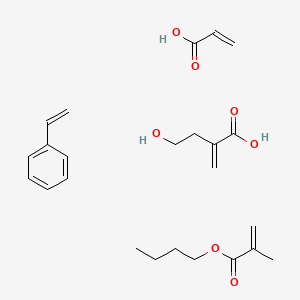
![3-[8,12,17-Tris(2-carboxyethyl)-3,7,13,18-tetramethylporphyrin-2-yl]prop-2-enoic acid](/img/structure/B14679130.png)
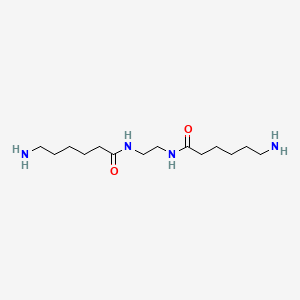
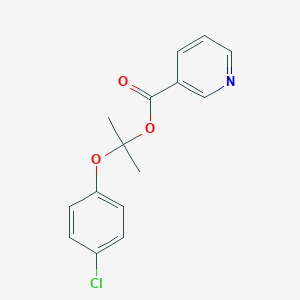
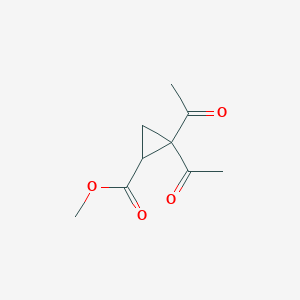
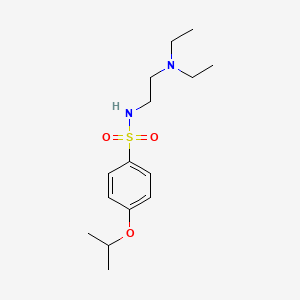
![1-Bromo-4-[(1,1,1,2,3,3,3-heptafluoropropan-2-yl)oxy]butane](/img/structure/B14679169.png)
